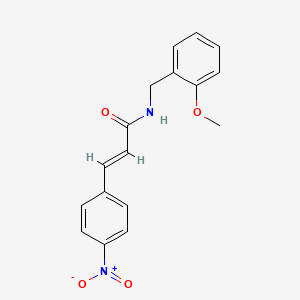
N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide, also known as CP-690,550, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2003 by Pfizer, and since then, it has been investigated for its immunomodulatory effects.
Mécanisme D'action
N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide exerts its immunomodulatory effects by selectively inhibiting the activity of JAK3, which is a key component of the signaling pathways that regulate the differentiation and activation of T cells. By blocking JAK3 activity, this compound reduces the production of pro-inflammatory cytokines and inhibits the proliferation of T cells, leading to a decrease in immune cell-mediated inflammation.
Biochemical and physiological effects:
This compound has been shown to reduce the symptoms of autoimmune diseases in animal models and clinical trials. This compound has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ) in the serum and synovial fluid of patients with rheumatoid arthritis. This compound has also been shown to reduce the number of activated T cells in the peripheral blood of patients with multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide is its high specificity for JAK3, which reduces the risk of off-target effects. This compound has also been shown to have a favorable safety profile in clinical trials, with a low incidence of adverse events. However, this compound has a short half-life in the body, which may limit its efficacy in some applications. Additionally, the long-term effects of JAK3 inhibition on the immune system are not fully understood, and further research is needed to determine the potential risks and benefits of this approach.
Orientations Futures
Future research on N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide may focus on the development of more potent and selective JAK3 inhibitors with longer half-lives and improved pharmacokinetic profiles. Additionally, studies may investigate the potential use of this compound in combination with other immunomodulatory agents to enhance its therapeutic effects. Further research is also needed to elucidate the long-term effects of JAK3 inhibition on the immune system and to determine the optimal dosing regimens for different autoimmune diseases.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide involves the reaction of 5-chloro-2-phenoxyaniline with 2-thiophenecarboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of the target compound, which can be purified by column chromatography.
Applications De Recherche Scientifique
N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide has been studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. This compound has been shown to inhibit the activity of Janus kinase (JAK) enzymes, which are involved in the signaling pathways that regulate immune cell activation and differentiation.
Propriétés
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S/c18-12-8-9-15(21-13-5-2-1-3-6-13)14(11-12)19-17(20)16-7-4-10-22-16/h1-11H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDPLURODSGGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6,11,11-tetramethyl-11,12-dihydro-2H,9H-pyrano[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazin-2-one](/img/structure/B5695532.png)
![3-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5695539.png)
![N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]-beta-alanine](/img/structure/B5695544.png)
![N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5695547.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-pyrrolidinecarboxamide](/img/structure/B5695574.png)
![N-(2-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5695580.png)
![2-(2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B5695600.png)

![4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5695609.png)


![N-[1,1-bis(trifluoromethyl)propyl]-N'-(2-methylphenyl)urea](/img/structure/B5695620.png)

![3-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5695630.png)